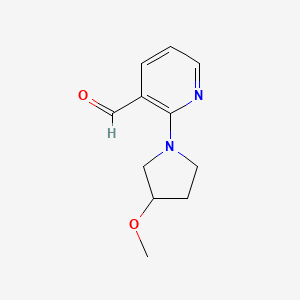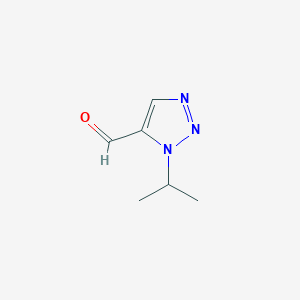
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound that features a triazole ring substituted with a propan-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological pathways .
Comparison with Similar Compounds
1-Phenyl-2-propanone: A compound with a similar propan-2-yl group but different functional groups and applications.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another triazole derivative with herbicidal activity.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to its combination of a triazole ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O/c1-5(2)9-6(4-10)3-7-8-9/h3-5H,1-2H3 |
InChI Key |
AZNFTHFTZCGQML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CN=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



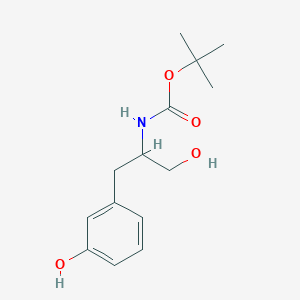

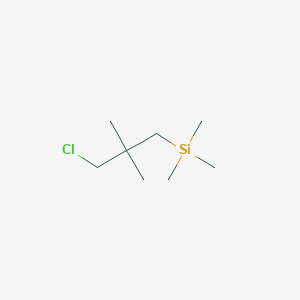
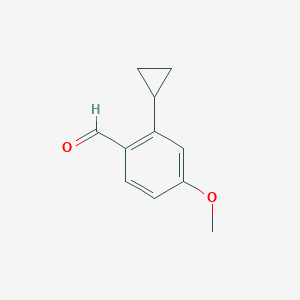
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)

amine](/img/structure/B13156464.png)
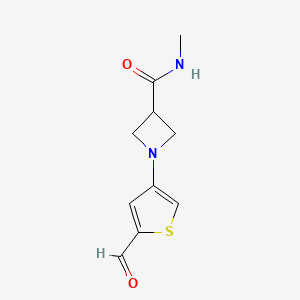
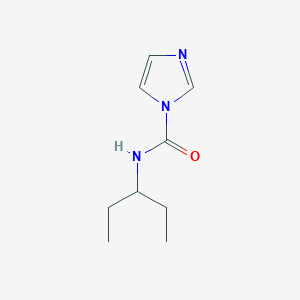
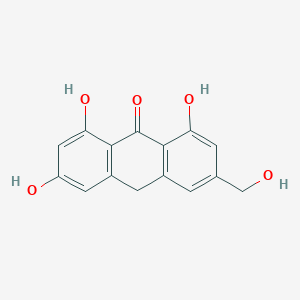

![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
